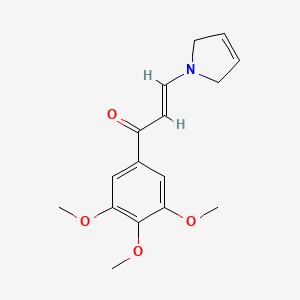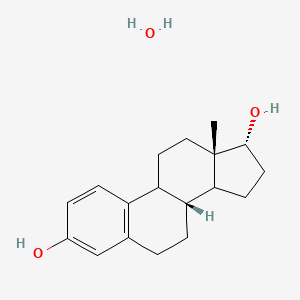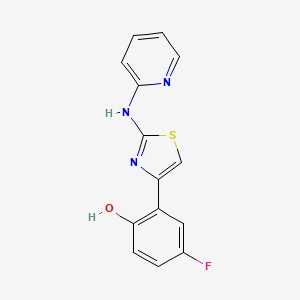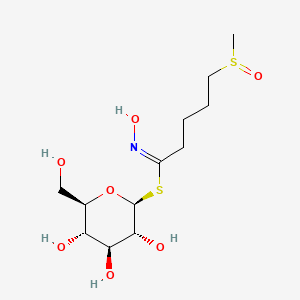![molecular formula C12H26O7P+ B13822519 Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is a chemical compound with the molecular formula C12H27O7P. It is known for its unique structure, which includes phosphonate groups and hydroxyl functionalities. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate can be synthesized through chemical synthesis methods. The specific synthetic route can be designed and optimized based on the desired application. One common method involves the reaction of phosphonic acid derivatives with alcohols under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, purification, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphonate group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate groups can bind to metal ions, influencing various biochemical and chemical processes. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, affecting its reactivity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Contains a phosphonate group but differs in the alcohol component.
Phosphonic acid derivatives: Various compounds with similar phosphonate functionalities but different substituents.
Uniqueness
Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is unique due to its combination of phosphonate and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications requiring specific interactions with metal ions and other molecules .
Eigenschaften
Molekularformel |
C12H26O7P+ |
|---|---|
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
bis[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O7P/c1-9(5-13)16-7-11(3)18-20(15)19-12(4)8-17-10(2)6-14/h9-14H,5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
GMVUHOBGERYQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(C)O[P+](=O)OC(C)COC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)

![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)

![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)

![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)


![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)



